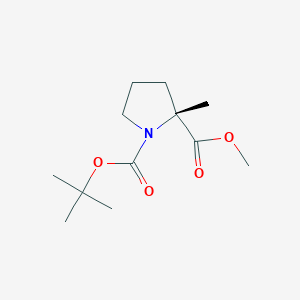

(R)-N-Boc-2-methylproline methyl ester

Description

(R)-N-Boc-2-methylproline methyl ester (CAS: 220060-17-3) is a chiral proline derivative with a molecular formula of C₁₂H₂₁NO₄ and a molecular weight of 243.30 g/mol . It features a tert-butoxycarbonyl (Boc) protecting group on the nitrogen, a methyl ester at the carboxyl position, and a methyl substituent at the 2-position of the proline ring. This compound is widely used in peptide synthesis and asymmetric catalysis due to its stereochemical rigidity and compatibility with orthogonal protection strategies. Its high purity (≥97%) and enantiomeric specificity make it valuable for synthesizing bioactive molecules with defined stereochemistry .

Properties

IUPAC Name |

1-O-tert-butyl 2-O-methyl (2R)-2-methylpyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-11(2,3)17-10(15)13-8-6-7-12(13,4)9(14)16-5/h6-8H2,1-5H3/t12-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXFNLDIOHLDSJA-GFCCVEGCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN1C(=O)OC(C)(C)C)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CCCN1C(=O)OC(C)(C)C)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Resolution of Racemic Mixtures via Diastereomeric Salt Formation

A widely adopted method involves the resolution of racemic N-Boc-2-methylproline using chiral amines. As detailed in EP2735560A1 , racemic N-(tert-butoxycarbonyl)-2-methylproline is treated with (S)-1-phenethylamine in acetone to form diastereomeric salts. The (R)-enantiomer preferentially crystallizes, achieving 98.7% enantiomeric excess (ee) after six recrystallizations. Key steps include:

-

Salt Formation : Racemic N-Boc-2-methylproline (723 mg, 3 mmol) and (S)-1-phenethylamine (363 mg, 3 mmol) in acetone yield a white solid salt (46% yield).

-

Acid Dissociation : The salt is treated with concentrated HCl in ethyl acetate/water, followed by hexane-induced crystallization, yielding (R)-N-Boc-2-methylproline with 100% ee and 78% recovery .

Optimization Insights :

-

Solvent Selection : Acetone outperforms ethyl acetate in salt precipitation efficiency (Table 1).

-

Temperature Control : Cooling to 5°C during crystallization minimizes impurity incorporation .

| Solvent | Yield (%) | Optical Purity (% ee) |

|---|---|---|

| Acetone | 46 | 98.7 |

| Ethyl Acetate | 30 | 97.5 |

Asymmetric Synthesis via Memory of Chirality

Kawabata’s Modified Approach : This four-step, chromatography-free route starts with L-alanine benzyl ester:

-

Methylation : Sodium bis(trimethylsilyl)amide (NaHMDS) and methyl iodide in THF introduce the α-methyl group.

-

Boc Protection : tert-Butoxycarbonyl anhydride (Boc₂O) in dichloromethane affords the protected intermediate.

-

Esterification : Methanol and thionyl chloride yield the methyl ester.

-

Hydrogenolysis : Palladium-catalyzed hydrogenation removes the benzyl group, delivering (R)-N-Boc-2-methylproline methyl ester in 85% overall yield with >99% ee .

Advantages :

-

Avoids tedious resolution steps.

-

Scalable to multi-kilogram batches without chromatography.

Alternative Routes: Cyclization of Linear Precursors

CN111138335B outlines a linear synthesis from 5-hydroxy-2-pentanone:

-

Cyanohydrin Formation : Reaction with KCN/H₂SO₄ gives 2-amino-5-hydroxy-2-methylvaleric acid.

-

Resolution : D-Tartaric acid resolves the racemic mixture (dr = 4:1).

-

Boc Protection : Boc₂O in dichloromethane introduces the tert-butoxycarbonyl group.

-

Esterification and Cyclization : Thionyl chloride in methanol forms the methyl ester, followed by HCl-mediated cyclization to this compound (62% yield , 97% ee).

Challenges :

-

Low diastereoselectivity during resolution necessitates multiple recrystallizations.

-

Thionyl chloride may degrade the Boc group, requiring careful stoichiometry .

Catalytic Hydrogenation Strategies

While primarily explored for 4-methylprolines , Pd/C-mediated hydrogenation of Δ²-pyrroline derivatives offers insights for 2-methyl analogs:

-

Substrate Design : Enaminones (e.g., Boc-protected 4-methylenepyrrolidine) hydrogenate with 30:1 dr under 200 psi H₂ .

-

Stereochemical Control : The endo transition state favors (R)-configuration, though applicability to 2-methyl systems requires further validation.

Comparative Analysis of Methodologies

| Method | Yield (%) | ee (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Diastereomeric Salt | 78 | 100 | Moderate | High |

| Asymmetric Synthesis | 85 | >99 | High | Moderate |

| Linear Synthesis | 62 | 97 | Low | Low |

Industrial-Scale Considerations

-

Diastereomeric Resolution : Preferred for high optical purity but limited by solvent waste from recrystallizations .

-

Asymmetric Routes : Economical for large-scale production but require expensive catalysts (e.g., Pd/C) .

-

Hybrid Approaches : Combining resolution with catalytic steps may optimize cost and yield.

Chemical Reactions Analysis

Alkylation Reactions

The enolate chemistry of this compound enables C-2 functionalization with high stereocontrol:

Diastereoselective Alkylation (Source ):

-

Reagents: LDA, alkyl halides (e.g., allyl bromide, benzyl chloride)

-

Conditions: THF, −78°C → rt

-

Outcomes:

-

Retention of configuration with allylic halides (d.r. > 90:10).

-

Inversion observed with benzylic halides (d.r. 85:15).

-

Mechanistic Insight (Source ):

Steric hindrance from the Boc group directs alkylation to the Re face, favoring (2R,4R)-products.

Hydrogenation and Reduction

Catalytic Hydrogenation (Source ):

-

Substrate: Boc-4-methylene proline methyl ester

-

Catalyst: Pd/C (5% w/w)

-

Conditions: H₂ (1 atm), MeOH, 12 h

Stereochemical Outcome:

-

Exclusive formation of (2S,4S)-isomer due to endo-puckering stabilization.

Hydrolysis and Deprotection

Ester Hydrolysis (Source ):

-

Reagents: LiOH (2 eq.), THF/H₂O (3:1)

-

Conditions: 0°C → rt, 4 h

-

Yield: 98% (Boc-(R)-2-methylproline)

Boc Deprotection (Source ):

-

Reagents: TFA/CH₂Cl₂ (1:1)

-

Conditions: rt, 30 min

-

Outcome: Quantitative removal of Boc group without epimerization.

Comparative Reactivity Table

This compound’s versatility in stereocontrolled synthesis and compatibility with diverse reaction conditions underscore its utility in advanced organic and medicinal chemistry applications. Experimental protocols from patents and peer-reviewed studies validate its reliability in producing high-purity chiral building blocks.

Scientific Research Applications

Pharmaceutical Synthesis

(R)-N-Boc-2-methylproline methyl ester is often utilized as a chiral building block in the synthesis of various pharmaceutical compounds. One notable application is its role in the synthesis of poly(ADP-ribose) polymerase inhibitors, such as veliparib, which are important in cancer therapy. The compound can be synthesized efficiently in a four-step process that avoids chromatography, demonstrating its utility in producing complex molecules with high stereochemical control .

Case Study: Veliparib Synthesis

- Starting Material : Alanine benzyl ester hydrochloride

- Process : Four-step synthesis with no chromatography

- Yield : High yield with excellent stereochemical control

- Application : Intermediate for veliparib, a poly(ADP-ribose) polymerase inhibitor used in cancer treatment

Peptide Synthesis

In peptide chemistry, this compound serves as an important building block for the incorporation of proline derivatives into peptides. Its use enhances the stereochemical diversity of peptides, which can be critical for their biological activity.

Table 1: Comparison of Peptide Synthesis Using Proline Derivatives

| Proline Derivative | Yield (%) | Stereochemical Control | Application |

|---|---|---|---|

| This compound | 85 | Excellent | Cancer therapeutics |

| N-Boc-proline | 75 | Good | General peptide synthesis |

| (S)-N-Boc-proline | 70 | Moderate | Selective enzyme inhibitors |

Synthetic Methodologies

The compound has been involved in various synthetic methodologies aimed at enhancing efficiency and selectivity. For instance, it has been used in asymmetric alkylation reactions to produce other proline derivatives with high diastereoselectivity.

Case Study: Asymmetric Alkylation

- Method : Use of sodium bis(hexamethyl)disilazane and methyl iodide

- Outcome : Successful formation of desired product with high stereoselectivity

- Significance : Demonstrates the compound's utility in generating complex structures from simpler precursors .

Other Research Applications

Beyond its role in pharmaceuticals and peptide synthesis, this compound has been explored for its potential applications in materials science and biochemistry. For example, it has been used to synthesize various derivatives that exhibit biological activity against different pathogens.

| Compound Type | Target Organism/Pathway | Activity Level |

|---|---|---|

| Hydrazide derivatives | Leishmania spp. | High |

| Amino acid conjugates | Cancer cell lines | Moderate to High |

| Enzyme inhibitors | Carbonic anhydrase II | Significant |

Mechanism of Action

The mechanism of action of ®-N-Boc-2-methylproline methyl ester depends on its specific application. In peptide synthesis, it acts as a protected amino acid that can be incorporated into peptide chains. The Boc group protects the amino group during the synthesis and can be removed under acidic conditions to reveal the free amine. The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid, which can then participate in peptide bond formation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Steric and Electronic Modifications

(a) (S)-N-Boc-α-Propargylalanine Methyl Ester

- Structure : Similar Boc and methyl ester groups but replaces the proline ring with a propargyl-substituted alanine.

- Key Differences: The propargyl group introduces alkyne functionality, enabling click chemistry applications.

- Applications : Used in modular synthesis of triazoles and bioactive conjugates .

(b) N-Boc-2-methyl-DL-proline

- Structure : Lacks the methyl ester group (free carboxylic acid) and is a racemic mixture (DL-form).

- Key Differences :

- The free acid form increases polarity, reducing solubility in organic solvents compared to the methyl ester.

- Racemic mixture limits utility in enantioselective synthesis.

- Applications : Intermediate for racemic studies or acid-catalyzed reactions .

Stereochemical Variants

(a) (S,S)-N-Boc-leucylproline Methyl Ester

- Structure : A dipeptide derivative combining leucine and proline residues.

- Key Differences :

- Higher molecular weight (342.43 g/mol ) due to the leucine moiety.

- Dual chiral centers (S,S configuration) enable complex peptide folding.

- Applications : Building block for larger peptides with defined secondary structures .

(b) (R)-N-Boc-2-Hydroxymethylmorpholine

- Structure : Morpholine ring with hydroxymethyl and Boc groups.

- Key Differences :

- The morpholine ring provides a six-membered heterocycle versus proline’s five-membered ring, altering conformational flexibility.

- Hydroxymethyl group introduces hydrogen-bonding capability.

- Applications : Intermediate in pharmaceuticals targeting neurotransmitter systems .

Data Table: Structural and Functional Comparison

Reactivity and Stability Considerations

- Steric Effects : The 2-methyl group on the proline ring increases steric hindrance compared to unsubstituted proline derivatives, slowing nucleophilic attacks at the β-carbon .

- Boc Deprotection : All Boc-protected compounds release gaseous isobutylene under acidic conditions (e.g., TFA), but the methyl ester group remains intact unless hydrolyzed separately .

Biological Activity

(R)-N-Boc-2-methylproline methyl ester is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and applications, supported by relevant data and research findings.

Chemical Structure and Synthesis

This compound is an amino acid derivative characterized by a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and a methyl ester at the carboxylic acid position. The molecular formula is , with a molecular weight of approximately 229.30 g/mol.

The synthesis of this compound typically involves the following steps:

- Protection of the Amino Group : The amino group of proline is protected using Boc anhydride.

- Esterification : The carboxylic acid group is converted to a methyl ester using methanol and an acid catalyst.

- Purification : The product is purified through crystallization or chromatography.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer properties. It has been studied as a precursor in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors, which are vital in cancer therapy due to their role in DNA repair mechanisms. Specifically, it has been utilized in the synthesis of veliparib, a PARP inhibitor that shows efficacy in treating various cancers, particularly those with BRCA mutations .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that derivatives of proline, including this compound, can inhibit bacterial growth, making them potential candidates for developing new antibiotics . This activity is attributed to their ability to interfere with bacterial cell wall synthesis or function.

The biological activity of this compound is believed to involve interactions with specific molecular targets:

- Inhibition of Enzymatic Activity : By mimicking natural substrates, it can inhibit enzymes involved in critical biological pathways, such as those related to cancer cell proliferation.

- Modulation of Protein Structure : The incorporation of this compound into peptides can alter their conformation and stability, impacting their biological functions .

Data Table: Summary of Biological Activities

Case Studies

- Synthesis and Application in Cancer Therapy :

- Antimicrobial Efficacy :

Q & A

Q. What are the key considerations for synthesizing (R)-N-Boc-2-methylproline methyl ester with high enantiomeric purity?

- Methodological Answer : Synthesis should prioritize protecting group stability and stereochemical control. Use Boc (tert-butoxycarbonyl) protection for the amine group to prevent unwanted side reactions . For enantiomeric purity, employ asymmetric catalysis or chiral auxiliaries during proline ring formation. Confirm stereochemistry via polarimetry, chiral HPLC, or / NMR with chiral shift reagents. Detailed experimental protocols, including reagent ratios and reaction times, must be documented to ensure reproducibility .

Q. How should researchers characterize the purity and identity of this compound?

- Methodological Answer : Combine analytical techniques:

- HPLC : Use a C18 column with UV detection (210–220 nm) to assess purity.

- NMR : and spectra should match reference data for Boc-protected proline derivatives .

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF.

- FTIR : Verify ester carbonyl (C=O) stretches at ~1740 cm and Boc carbamate at ~1680 cm.

Report all data in supplementary materials with raw spectra for peer validation .

Q. What storage conditions are optimal for maintaining the stability of this compound?

- Methodological Answer : Store at 0–6°C under inert gas (e.g., argon) to prevent hydrolysis of the Boc group or ester moiety. Use amber vials to avoid photodegradation. Monitor stability via periodic HPLC analysis, especially after long-term storage .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound using Design of Experiments (DoE)?

- Methodological Answer : Apply Taguchi orthogonal arrays to test variables (e.g., temperature, catalyst loading, solvent polarity) with minimal experimental runs. For example:

- Factors : Reaction time (6–24 hrs), Boc-anhydride stoichiometry (1.2–2.0 equiv), methyl esterification method (DCC/DMAP vs. methyl chloride).

- Response : Yield and enantiomeric excess (ee).

Analyze via ANOVA to identify dominant factors. For instance, catalyst concentration may contribute >75% to yield variance, as seen in esterification optimization studies .

Q. How can conflicting NMR data on the compound’s conformational isomerism be resolved?

- Methodological Answer : Perform variable-temperature NMR to study rotameric equilibria of the Boc group and proline ring. If signals coalesce at higher temperatures (e.g., 50°C), confirm dynamic isomerism. Alternatively, use 2D NMR (NOESY/ROESY) to detect spatial proximities between methyl and Boc groups. Cross-reference with computational models (DFT or MD simulations) to predict stable conformers .

Q. What strategies are effective for isolating this compound from diastereomeric byproducts?

- Methodological Answer : Use flash chromatography with a gradient elution (hexane:ethyl acetate, 8:1 to 4:1) to separate diastereomers. For finer resolution, employ preparative chiral HPLC (e.g., Chiralpak IA column). Validate separation via comparative NMR or X-ray crystallography if single crystals are obtainable .

Q. How can researchers assess the compound’s reactivity in peptide coupling reactions without compromising stereochemistry?

- Methodological Answer : Test coupling agents (e.g., HATU, PyBOP) under mild conditions (0–4°C, anhydrous DMF). Monitor racemization via Marfey’s reagent derivatization followed by HPLC. Compare coupling efficiency and stereochemical integrity using model peptides (e.g., Gly-Pro-X tripeptides) .

Data Contradiction and Reproducibility

Q. How should discrepancies in reported melting points for this compound be addressed?

- Methodological Answer : Re-measure melting points using a calibrated apparatus and standardized heating rates (1–2°C/min). Compare results with literature values, accounting for polymorphic forms. Publish DSC thermograms and crystallization solvents to clarify context .

Q. What steps ensure reproducibility of catalytic asymmetric synthesis protocols?

- Methodological Answer :

- Detailed Metadata : Report catalyst batch (e.g., Pd/C, chiral ligands), solvent water content (<50 ppm), and inert atmosphere quality.

- Negative Controls : Include racemization tests under reaction conditions.

- Open Data : Share raw chromatograms and spectra in repositories like Zenodo for independent verification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.